N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of activating groups.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide can be compared with other benzamide derivatives, such as:
4-chloro-N-[2-methyl-1-(3-morpholinopropyl)-5-phenyl-1H-pyrrol-3-yl]benzamide: This compound has a similar structure but different substituents, leading to distinct chemical and biological properties.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another benzamide derivative with unique applications and mechanisms of action.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-4-(4-nitrophenoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O5/c24-17-3-10-22(26-11-13-31-14-12-26)21(15-17)25-23(28)16-1-6-19(7-2-16)32-20-8-4-18(5-9-20)27(29)30/h1-10,15H,11-14H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRWMDIUNQBQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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